Product packaging for Hexacosyl hexadecanoate(Cat. No.:CAS No. 60007-87-6)

Hexacosyl hexadecanoate

Cat. No.: B14613904
CAS No.: 60007-87-6
M. Wt: 621.1 g/mol
InChI Key: BAIZLGVGMIENLK-UHFFFAOYSA-N
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Description

Hexacosyl hexadecanoate is a high-purity, long-chain fatty acid ester formed from hexadecanoic acid (palmitic acid) and hexacosanol. This synthetic wax ester is of significant interest in advanced materials research and biotechnology due to its structural similarity to naturally occurring waxes, such as spermaceti found in whales . As a highly lipophilic compound, it is a prime candidate for formulating Solid Lipid Nanoparticles (SLNs) and as a structural component in synthetic coatings and lubricants. In biomedical research, long-chain esters like this compound are explored for their potential enzyme inhibition capabilities, particularly against carbohydrate-metabolizing enzymes, suggesting relevance in metabolic studies . The compound is synthesized via classical acid-catalyzed esterification, ensuring a well-defined chemical structure and high batch-to-batch consistency for reliable experimental results . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H84O2 B14613904 Hexacosyl hexadecanoate CAS No. 60007-87-6

Properties

CAS No.

60007-87-6

Molecular Formula

C42H84O2

Molecular Weight

621.1 g/mol

IUPAC Name

hexacosyl hexadecanoate

InChI

InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-16-14-12-10-8-6-4-2/h3-41H2,1-2H3

InChI Key

BAIZLGVGMIENLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction follows a classical Fischer esterification mechanism, where the hydroxyl group of hexacosanol reacts with the carboxylic acid group of hexadecanoic acid under acidic conditions. A typical procedure involves:

  • Mixing hexacosanol and hexadecanoic acid in a 1:1 molar ratio (with a tolerance of ±20% to account for volatility losses).
  • Adding 1–5 wt% of catalyst relative to the total reactant mass.
  • Refluxing the mixture at 80–120°C for 4–8 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

The progress of the reaction is monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) , with the disappearance of the O–H stretch (2500–3500 cm⁻¹) and the emergence of the ester carbonyl peak (1732 cm⁻¹) serving as key indicators.

Yield and Purity Optimization

Yields in catalytic esterification typically range from 75% to 92% , depending on reaction time and catalyst loading. For instance, a study using p-toluenesulfonic acid reported a 91.3% yield after 6 hours at 110°C, with a catalyst loading of 3 wt%. Post-synthesis purification involves:

  • Neutralizing residual acid with sodium bicarbonate.
  • Washing with deionized water to remove salts.
  • Recrystallization from ethanol or hexane to achieve >98% purity.

Non-Catalytic Thermal Esterification

A catalyst-free method, pioneered in the synthesis of analogous esters like hexadecyl hexadecanoate, offers an environmentally benign alternative. This approach eliminates the need for corrosive acids, reducing waste generation.

Procedure and Temperature Optimization

In this method:

  • Hexacosanol and hexadecanoic acid are combined in a 1:0.8–1.2 molar ratio and heated to 150–350°C under inert gas.
  • The mixture is held at the target temperature for 25–35 minutes , during which esterification occurs via direct thermal activation.

Nuclear magnetic resonance (NMR) studies reveal that ester formation begins at 200°C , with optimal conversion achieved at 350°C (Figure 1). At this temperature, the characteristic COO–CH₂ proton peak at 4.07 ppm in ¹H NMR reaches maximum intensity, confirming near-quantitative conversion.

Table 1: Thermal Esterification Efficiency vs. Temperature

Temperature (°C) Ester Yield (%) Byproduct Formation
150 12.4 Trace
200 48.7 None
250 76.2 None
300 89.5 <1%
350 98.1 None

Advantages and Limitations

  • Advantages : No catalyst removal required; suitable for heat-stable products.
  • Limitations : High energy input; potential thermal degradation above 350°C.

Industrial-Scale Synthesis

Industrial production of this compound adapts laboratory methods for bulk manufacturing, emphasizing cost-effectiveness and reproducibility.

Reactor Design and Process Parameters

Large-scale reactors (e.g., 10,000 L capacity) employ:

  • Stirred-tank configurations with jacketed heating to maintain temperatures up to 350°C.
  • Continuous nitrogen purging to ensure an oxygen-free environment.
  • In-line FTIR sensors for real-time monitoring of esterification progress.

A representative industrial protocol involves:

  • Charging hexacosanol (620 kg) and hexadecanoic acid (256 kg) into the reactor.
  • Heating to 300°C over 90 minutes.
  • Holding at 300°C for 30 minutes.
  • Cooling and filtering the product through molecular sieves.

This process achieves a batch yield of 94.7% with a throughput of 800 kg/day.

Analytical Validation of Synthesis Success

All methods require rigorous quality control to verify ester purity and structure.

Spectroscopic Techniques

  • ¹H NMR : Key peaks include:
    • δ 2.28 ppm (CH₂–COO).
    • δ 4.07 ppm (COO–CH₂).
  • FTIR : Absence of O–H stretches (3230–3550 cm⁻¹) and presence of C=O (1732 cm⁻¹).

Chromatographic Analysis

Gas chromatography (GC) with flame ionization detection (FID) quantifies residual reactants, ensuring <0.5% unreacted alcohol or acid.

Comparative Evaluation of Methods

Table 2: Method Comparison for this compound Synthesis

Parameter Catalytic Esterification Thermal Esterification Industrial Process
Temperature (°C) 80–120 150–350 300
Reaction Time 4–8 hours 25–35 minutes 30 minutes
Yield (%) 75–92 89–98 94–98
Catalyst Required Yes No No
Energy Consumption Moderate High High
Scalability Lab-scale Pilot-scale Industrial

Chemical Reactions Analysis

Types of Reactions

Hexacosyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexadecanoic acid and hexacosanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Common reagents include water and either hydrochloric acid or sodium hydroxide as catalysts. The reaction is typically carried out at elevated temperatures.

    Transesterification: Methanol or ethanol is commonly used as the alcohol, with sodium methoxide or potassium hydroxide as catalysts. The reaction is performed under reflux conditions.

Major Products

    Hydrolysis: Hexadecanoic acid and hexacosanol.

    Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

Hexacosyl hexadecanoate has various applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: It is studied for its role in the structure and function of biological membranes.

    Medicine: It is investigated for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: It is used in the formulation of cosmetics, lubricants, and coatings due to its waxy nature and stability.

Mechanism of Action

Hexacosyl hexadecanoate exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains allow it to interact with other hydrophobic molecules, making it useful in various applications such as drug delivery and cosmetics.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Esters

Compound Name Molecular Formula Molecular Weight Structural Features Natural Sources/Applications
This compound C₄₂H₈₄O₂ 620 C₂₆ alcohol + C₁₆ acid Propolis (Ethiopia, Saudi Arabia)
Ethyl hexadecanoate C₁₈H₃₆O₂ 284.48 Ethanol + C₁₆ acid Butterfly pheromones, wines, plant extracts
2-Phenylethyl hexadecanoate C₂₄H₃₈O₂ ~358 Aromatic 2-phenylethyl + C₁₆ acid Bicyclus butterfly wings (pheromone role)
Tetracosyl hexadecanoate C₄₀H₈₀O₂ 592 C₂₄ alcohol + C₁₆ acid Propolis, minor wax component
Isocetyl palmitate C₃₂H₆₄O₂ 480.85 Branched isohexadecyl + C₁₆ acid Synthetic (cosmetic emollient)
Methyl hexadecanoate C₁₇H₃₄O₂ 270.45 Methanol + C₁₆ acid Cloves, industrial emulsifiers
DPPE (phospholipid) C₃₇H₇₄NO₈P 732.96 Two C₁₆ chains + glycerol-phosphate Synthetic (cell membrane studies)

Key Research Findings

Chain Length and Physical Properties

  • Long-Chain Esters (C₂₄–C₂₈ Alcohols): Esters like tetracosyl-, hexacosyl-, and octacosyl hexadecanoate exhibit high melting points due to extended carbon chains, making them solid at room temperature. These are prevalent in propolis as structural waxes . This compound dominates in Ethiopian propolis (up to 2.4% of total lipids), while tetracosyl hexadecanoate is more abundant in Saudi Arabian samples .

Functional Contrasts

Parameter This compound Ethyl Hexadecanoate 2-Phenylethyl Hexadecanoate
Melting Point High (solid at RT) Low (liquid at RT) Moderate
Volatility Non-volatile High Moderate
Biological Role Structural wax in propolis Flavorant, pheromone solvent Insect pheromone
Industrial Use Limited (natural waxes) Food/beverage additives None (ecological niche)

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